molecular formula C25H24N2O2 B7715050 2-(N-cyclohexylbenzenesulfonamido)-N-(1-phenylethyl)acetamide

2-(N-cyclohexylbenzenesulfonamido)-N-(1-phenylethyl)acetamide

Cat. No. B7715050
M. Wt: 384.5 g/mol
InChI Key: ZLHWWBNJMLFFFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-cyclohexylbenzenesulfonamido)-N-(1-phenylethyl)acetamide, also known as N-(1-phenylethyl)-2-(cyclohexylsulfamoyl)acetamide (PESCA), is a novel compound that has gained attention in scientific research due to its potential therapeutic properties. PESCA is a sulfonamide derivative that has been synthesized using a simple and efficient method.

Scientific Research Applications

PESCA has been studied for its potential therapeutic properties in various scientific research fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, PESCA has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation research has shown that PESCA can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, PESCA has been shown to protect neurons from oxidative stress and improve cognitive function.

Mechanism of Action

The mechanism of action of PESCA is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways. PESCA has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. PESCA also inhibits the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer growth.
Biochemical and Physiological Effects
PESCA has been shown to have various biochemical and physiological effects in scientific research studies. In cancer research, PESCA has been shown to induce cell cycle arrest and apoptosis in cancer cells. Inflammation research has shown that PESCA can reduce the production of pro-inflammatory cytokines and inhibit the NF-κB pathway. Neurodegenerative disease research has shown that PESCA can protect neurons from oxidative stress and improve cognitive function.

Advantages and Limitations for Lab Experiments

PESCA has several advantages for lab experiments, including its high purity, stability, and low toxicity. PESCA is also easy to synthesize using a simple and efficient method. However, one limitation of PESCA is its limited solubility in water, which may affect its bioavailability and efficacy in certain experimental settings.

Future Directions

For PESCA research include investigating its potential as a chemotherapeutic agent, its ability to treat chronic inflammatory diseases, and its ability to protect against neurodegeneration.

Synthesis Methods

The synthesis of PESCA involves the reaction of 2-(N-cyclohexylbenzenesulfonamido)-N-(1-phenylethyl)acetamidecyclohexylbenzenesulfonamide with 2-(N-cyclohexylbenzenesulfonamido)-N-(1-phenylethyl)acetamide(1-phenylethyl)acetamide. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide, at elevated temperatures. The reaction yields PESCA as a white solid with a high purity of over 95%.

properties

IUPAC Name

1-benzoyl-N-(3,5-dimethylphenyl)-3,4-dihydro-2H-quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c1-17-13-18(2)15-22(14-17)26-24(28)21-10-11-23-20(16-21)9-6-12-27(23)25(29)19-7-4-3-5-8-19/h3-5,7-8,10-11,13-16H,6,9,12H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHWWBNJMLFFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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